SYK Inhibitory Potency: TAK-659 vs Fostamatinib vs Entospletinib
TAK-659 demonstrates superior biochemical potency against SYK compared to the two most clinically advanced SYK inhibitors. In cell-free kinase assays, TAK-659 inhibits SYK with an IC50 of 3.2 nM, representing a 12.8-fold improvement over fostamatinib (IC50 41 nM) and a 2.4-fold improvement over entospletinib (IC50 7.7 nM) [1]. This greater intrinsic potency enables lower drug exposure requirements to achieve target engagement and may contribute to the differences observed in cellular and in vivo models.
| Evidence Dimension | SYK biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | Fostamatinib (R406) IC50 = 41 nM; Entospletinib (GS-9973) IC50 = 7.7 nM |
| Quantified Difference | 12.8-fold more potent vs fostamatinib; 2.4-fold more potent vs entospletinib |
| Conditions | Cell-free kinase assay; purified SYK enzyme |
Why This Matters
Lower IC50 values indicate higher target engagement at equivalent drug concentrations, allowing lower dosing to achieve pharmacodynamic effects and potentially reducing off-target toxicity—critical for procurement decisions where potency directly influences experimental design and translational probability.
- [1] Lam B, et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016;26(24):5947-5950. (TAK-659 IC50); Fostamatinib IC50 from Selleckchem/Excenen; Entospletinib IC50 from MedChemExpress/Selleckchem. View Source
